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Introduction

G-1 is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), also
known as GPR30.[1] Unlike classical nuclear estrogen receptors (ERa and ER[}), GPER is
primarily localized to the cell membrane and endoplasmic reticulum, mediating rapid, non-
genomic estrogenic signals.[2] One of the key downstream effects of GPER activation by G-1 is
the mobilization of intracellular calcium ([Ca2*]i), a critical second messenger involved in a
myriad of cellular processes, including proliferation, apoptosis, and migration.[3][4][5] This
application note provides a detailed protocol for measuring G-1 induced intracellular calcium
mobilization using the fluorescent indicator Fluo-4 AM, along with relevant quantitative data and
a depiction of the underlying signaling pathway.

G-1 and GPER Signaling

G-1 exhibits high affinity and selectivity for GPER, with a Ki of 11 nM and an EC50 of 2 nM for
GPER activation.[1] It shows no significant activity at ERa and ER[3 at concentrations up to 10
MM.[1] The activation of GPER by G-1 initiates a signaling cascade that leads to a rapid
increase in cytosolic calcium. This process is primarily mediated through the Gaq protein
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pathway. Upon G-1 binding, the Gaqg subunit of the heterotrimeric G protein activates

phospholipase C (PLC).[2][6] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate
(PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 then binds to its
receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the

cytoplasm.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to G-1 activity and the

resulting calcium response.

Table 1: G-1 Binding Affinity and Potency

Parameter Value Reference
Ki for GPER 11 nM [1]
EC50 for GPER Activation 2nM [1]

No activity at ERa and ER[ up

Specificity 0 10 UM
010p

[1]

Table 2: Representative G-1 Concentrations and Cellular Responses

Cell Line G-1 Concentration

Observed Effect

Reference

Jurkat (T-ALL) 1 pM

Rapid and sustained
increase in cytosolic

Ca2+

[5]

SKBr3 (Breast

Inhibition of cell

0.7 nM (IC50) o [1]
Cancer) migration
MCF-7 (Breast Inhibition of cell

1.6 nM (IC50) o [1]
Cancer) migration
SH-SY5Y Concentration- Rapid increase in 6]
(Neuroblastoma) dependent cytosolic Ca2+
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Experimental Protocol: Calcium Imaging with Fluo-4
AM

This protocol outlines the steps for measuring G-1-induced intracellular calcium mobilization in
cultured cells using the fluorescent calcium indicator Fluo-4 AM.

Materials

o Cells of interest cultured on glass-bottom dishes or 96-well plates
e G-1 (Tocris, R&D Systems, or equivalent)

e Fluo-4 AM (Thermo Fisher Scientific, AAT Bioquest, or equivalent)
e Anhydrous DMSO

e Pluronic F-127

e Hanks' Balanced Salt Solution (HBSS) with Ca2* and Mg2*

e HBSS without Ca2* and Mg2*

e Probenecid (optional)

¢ lonomycin (positive control)

o EGTA (chelating agent for extracellular calcium)

» Fluorescence microscope or plate reader with appropriate filters for Fluo-4
(Excitation/Emission: ~494/515 nm)

Reagent Preparation

e G-1 Stock Solution (10 mM): Dissolve G-1 in anhydrous DMSO. Store at -20°C. Further
dilute in HBSS with Ca2* and Mg?2* to the desired final concentrations immediately before
use.
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e Fluo-4 AM Stock Solution (1-5 mM): Dissolve Fluo-4 AM in anhydrous DMSO.[7] Aliquot and
store at -20°C, protected from light and moisture.

e Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in anhydrous DMSO. This
surfactant aids in the dispersion of the water-insoluble Fluo-4 AM in the aqueous loading
buffer.

o Loading Buffer: For a final Fluo-4 AM concentration of 1-5 uM, mix the Fluo-4 AM stock
solution and Pluronic F-127 stock solution (at a final concentration of 0.02-0.04%) in HBSS
with Ca?* and Mg?*.[4][8] The optimal Fluo-4 AM concentration should be determined
empirically for each cell type.[7]

» Probenecid Stock Solution (optional): Prepare a stock solution in a suitable buffer.
Probenecid can be used to inhibit organic anion transporters, which may extrude the dye
from some cell types.

Experimental Procedure

o Cell Seeding: Seed cells on glass-bottom dishes or black-walled, clear-bottom 96-well plates
to achieve 70-90% confluency on the day of the experiment.

e Dye Loading:
o Remove the culture medium from the cells.
o Wash the cells once with HBSS with Ca2* and Mg?*.
o Add the freshly prepared Fluo-4 AM loading buffer to the cells.

o Incubate for 30-60 minutes at 37°C in the dark.[7][8] The optimal loading time may vary
depending on the cell type.

e Washing:
o Remove the loading buffer.

o Wash the cells 2-3 times with HBSS with Ca2* and Mg?* to remove excess dye.
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o Add fresh HBSS with Ca2* and Mg?* to the cells.

e Imaging:

[e]

Place the plate or dish on the fluorescence microscope or plate reader.
o Acquire a baseline fluorescence reading for a set period (e.g., 1-2 minutes).

o Add the G-1 solution at the desired final concentration and continue recording the
fluorescence signal to capture the calcium response.

o For experiments investigating the source of the calcium increase, cells can be incubated in
HBSS without Ca?* and Mg?* containing EGTA prior to and during G-1 stimulation to
chelate extracellular calcium.

o At the end of the experiment, a positive control can be performed by adding a calcium
ionophore like lonomycin to elicit a maximal calcium response.

Data Analysis

The change in intracellular calcium is typically represented as a ratio of the fluorescence
intensity (F) over the baseline fluorescence (Fo), i.e., F/Fo. The peak fluorescence response
can be plotted against the logarithm of the G-1 concentration to determine the EC50 value.

Signaling Pathway and Experimental Workflow
Diagrams

Plasma Membrane Endoplasmic Reticulum

Click to download full resolution via product page

Caption: GPER signaling pathway leading to intracellular calcium mobilization.
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Caption: Experimental workflow for calcium imaging with G-1 treatment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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